molecular formula C11H15ClF3N3 B1445591 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361116-99-5

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No. B1445591
M. Wt: 281.7 g/mol
InChI Key: ROYILWZHVZENPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (2M4P3TFPHCl) is a synthetic pyrimidine derivative that has recently been studied for its potential application in laboratory experiments. This compound has been investigated for its potential to be used as a synthetic intermediate in the synthesis of various compounds, as well as its possible use in biochemical and physiological applications.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Pyrimidine derivatives are explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, a therapeutic target for the treatment of type 2 diabetes mellitus. DPP IV inhibitors help in regulating insulin secretion by preventing the degradation of incretin molecules, thus maintaining blood glucose levels (Mendieta, Tarragó, & Giralt, 2011).

MAP Kinase Inhibitors

Compounds with a pyrimidine scaffold are known to inhibit the p38 mitogen-activated protein (MAP) kinase, which is involved in the cellular response to pro-inflammatory cytokines. These inhibitors are valuable for designing new therapeutic strategies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors

Pyrimidine derivatives are utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications as well as possessing biological and medicinal significance (Jindal & Kaur, 2021).

Pyranopyrimidine Scaffolds

The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of pyranopyrimidine derivatives using diverse catalysts, indicating its importance in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Cytochrome P450 Isoform Inhibitors

Pyrimidine derivatives are also explored for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes. This research is pivotal for understanding metabolism-based drug-drug interactions, which is crucial for the safe coadministration of multiple drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

2-methyl-4-piperidin-3-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-3-2-4-15-6-8)5-10(17-7)11(12,13)14;/h5,8,15H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYILWZHVZENPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 6
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

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